3-Oxotetrahydrofuran

描述

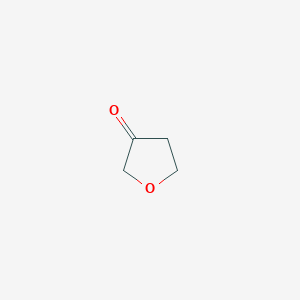

Structure

3D Structure

属性

IUPAC Name |

oxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPJFSCQKHRSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336157 | |

| Record name | 3-Oxotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxolan-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22929-52-8 | |

| Record name | 3-Oxotetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22929-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrofuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxolan-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxotetrahydrofuran: Chemical Properties, Structure, and Synthesis

Introduction

3-Oxotetrahydrofuran, also known by its IUPAC name oxolan-3-one, is a cyclic organic compound with the molecular formula C4H6O2.[1][2][3] It is a five-membered lactone ring containing a ketone functional group at the third carbon position.[1] This structural arrangement makes it a valuable and reactive intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents.[1][4] This technical guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis, and its applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound consists of a furan ring with a carbonyl group at the 3-position.[1][4] It is functionally related to an oxolane.[2][5] The presence of the ketone group makes it a reactive species, suitable for a variety of chemical transformations.[6]

Structural Identifiers:

-

IUPAC Name: oxolan-3-one[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H6O2 | CID 529392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Can 3 - OXOTETRAHYDROFURAN be oxidized? - Blog [m.btcpharmtech.com]

- 5. Dihydrofuran-3(2H)-one | 22929-52-8 [chemicalbook.com]

- 6. How does 3 - OXOTETRAHYDROFURAN react with unsaturated hydrocarbons? - Blog [m.btcpharmtech.com]

- 7. cymitquimica.com [cymitquimica.com]

Synthesis of 3-Oxotetrahydrofuran: A Technical Guide to the Oxidation of 3-Hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxotetrahydrofuran is a critical building block in the synthesis of numerous pharmaceutically active ingredients.[1][2][3][4] Its preparation via the oxidation of 3-hydroxytetrahydrofuran is a key transformation for which various synthetic methodologies have been developed. This technical guide provides an in-depth overview and comparison of the primary methods for this oxidation, with a focus on experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable procedure for their needs. The guide covers traditional chromium-based oxidations and highlights modern, milder, and more environmentally benign alternatives such as TEMPO-catalyzed, Swern, and Dess-Martin oxidations.

Introduction

The furanone scaffold, and specifically this compound, is a prevalent structural motif in a wide array of biologically active molecules and natural products. Its importance as a versatile intermediate in drug development cannot be overstated.[1][3] The synthesis of this compound is most commonly achieved through the oxidation of the corresponding secondary alcohol, 3-hydroxytetrahydrofuran. The choice of oxidant and reaction conditions is crucial, influencing not only the yield and purity of the product but also the environmental impact and scalability of the process. This document aims to provide a comprehensive technical resource on the core synthetic routes from 3-hydroxytetrahydrofuran to this compound.

Comparative Analysis of Oxidation Methodologies

Several methods have been reported for the oxidation of 3-hydroxytetrahydrofuran. The selection of a particular method often involves a trade-off between efficiency, cost, safety, and environmental concerns. The following sections detail the most prominent methods, with quantitative data summarized for ease of comparison.

Chromium (VI)-Based Oxidation

Historically, chromium (VI) reagents such as pyridinium chlorochromate (PCC) were employed for the oxidation of 3-hydroxytetrahydrofuran.[1][5] While effective, these methods suffer from significant drawbacks, including the toxicity and environmental hazards associated with chromium compounds, as well as often providing only moderate yields.[1][3][5]

TEMPO-Catalyzed Oxidation

A more modern and environmentally friendly approach involves the use of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric oxidant.[1] A particularly effective co-oxidant is trichloroisocyanuric acid (TCCA).[1][5] This method offers high yields under mild conditions, avoiding the use of heavy metals.[1]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[6][7][8] This method is known for its mild reaction conditions and broad functional group tolerance.[6] However, it produces volatile and odorous byproducts like dimethyl sulfide.[6]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane, to convert alcohols to aldehydes or ketones.[9][10][11] This method is appreciated for its mildness, neutral pH conditions, and rapid reaction times.[9][11]

Data Presentation: Quantitative Comparison of Oxidation Methods

The following table summarizes the key quantitative parameters for the different oxidation methods discussed.

| Oxidation Method | Oxidant/Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Chromium (VI) Oxidation | Cr(VI) reagent | Acetone | Not specified | Not specified | up to 46 | [1][5] |

| Modified Cr(VI) Oxidation | Cr(VI) reagent | Dichloromethane (DCM) | Not specified | Not specified | up to 79 (crude) | [1][5] |

| TEMPO/TCCA Oxidation | TEMPO (cat.), TCCA | Dichloromethane or Ethyl Acetate | -10 to 25 | 1 | 90-93.6 | [1][5] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Et3N | Dichloromethane | -78 to rt | Varies | Good to Excellent | [6][12] |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | Room Temperature | 0.5 - 2 | High | [11][13] |

Experimental Protocols

This section provides detailed experimental methodologies for the key oxidation reactions.

General Workflow for Oxidation of 3-Hydroxytetrahydrofuran

Caption: General experimental workflow for the synthesis of this compound.

Detailed Protocol for TEMPO/TCCA Oxidation

This protocol is adapted from the procedure described in US Patent 9,399,629 B2.[1]

-

Reaction Setup: To a 1 L jacketed reactor, charge 3-hydroxytetrahydrofuran (60.6 g, 0.68 mol, 1 eq.) and dichloromethane (500 mL).

-

Cooling: Cool the solution to -5 °C.

-

Addition of TCCA: Add trichloroisocyanuric acid (TCCA) (160.0 g, 0.68 mol, 1 eq.) in one portion. Stir the resulting mixture for 10 minutes.

-

Addition of TEMPO: Add a solution of TEMPO (0.54 g, 0.0035 mol, 0.01 eq.) in dichloromethane (60 mL) dropwise, maintaining the internal temperature between -5 °C and 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and monitor the progress by GC-MS until the starting material is consumed (typically <1%).

-

Work-up: Filter the mixture and wash the solid with dichloromethane (3 x 60 mL). Wash the combined organic phases with saturated aqueous NaHCO₃. Extract the aqueous phase with dichloromethane (2 x 60 mL).

-

Purification: Concentrate the combined organic phases under normal pressure and then distill the residue under vacuum to yield this compound as a pale yellow oil (55.4 g, 93.6% yield) with 95% HPLC purity.[1]

Conceptual Protocol for Swern Oxidation

The following is a general procedure for a Swern oxidation.

-

Activator Preparation: In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 eq.) in anhydrous dichloromethane and cool to -78 °C.

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (2.0-2.5 eq.) in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.

-

Alcohol Addition: Add a solution of 3-hydroxytetrahydrofuran (1.0 eq.) in dichloromethane dropwise, keeping the temperature at -78 °C. Stir for 30-60 minutes.

-

Base Addition: Add triethylamine (3.0-5.0 eq.) to the reaction mixture and stir for 30-60 minutes at -78 °C, then allow it to warm to room temperature.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Conceptual Protocol for Dess-Martin Periodinane Oxidation

The following is a general procedure for a Dess-Martin oxidation.

-

Reaction Setup: Dissolve 3-hydroxytetrahydrofuran (1.0 eq.) in dichloromethane in a round-bottom flask.

-

DMP Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC (typically complete within 0.5-2 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves.

-

Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude product can be purified by distillation or column chromatography.

Signaling Pathways and Logical Relationships

The oxidation of an alcohol to a ketone involves the removal of two hydrogen atoms. The following diagram illustrates the general transformation.

Caption: Logical relationship of reactants to products in the oxidation process.

Conclusion

The synthesis of this compound from 3-hydroxytetrahydrofuran can be accomplished through various oxidative methods. While traditional chromium-based reagents are effective, modern methods such as TEMPO-catalyzed oxidation, Swern oxidation, and Dess-Martin periodinane oxidation offer significant advantages in terms of yield, mildness of reaction conditions, and reduced environmental impact. The TEMPO/TCCA system, in particular, stands out for its high efficiency and scalability, making it a preferred choice for industrial applications. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the synthesis of this important pharmaceutical intermediate.

References

- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 2. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 4. What are the effects of 3 - OXOTETRAHYDROFURAN on enzymes? - Blog [m.btcpharmtech.com]

- 5. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

- 12. mdpi.org [mdpi.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Oxotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-oxotetrahydrofuran (also known as dihydro-3(2H)-furanone), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines predicted and typical spectroscopic values, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups—a five-membered cyclic ketone and an ether.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 4.0 - 4.2 | Triplet | 2H | -O-CH₂- (C5) |

| ~ 3.8 - 4.0 | Singlet | 2H | -O-CH₂-C=O (C2) |

| ~ 2.6 - 2.8 | Triplet | 2H | -CH₂-C=O (C4) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 205 - 220 | C=O (C3) |

| ~ 70 - 80 | -O-CH₂-C=O (C2) |

| ~ 65 - 75 | -O-CH₂- (C5) |

| ~ 35 - 45 | -CH₂-C=O (C4) |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 1750 | Strong | C=O stretch (five-membered ring ketone)[1][2] |

| ~ 2850 - 3000 | Medium | C-H stretch (alkane) |

| ~ 1050 - 1150 | Strong | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Predicted Relative Abundance | Assignment |

| 86 | Moderate | Molecular Ion [M]⁺ |

| 58 | High | [M - CO]⁺ (loss of carbon monoxide) |

| 56 | High | [M - CH₂O]⁺ (loss of formaldehyde) |

| 42 | High | [C₂H₂O]⁺ (ketene radical cation) |

| 28 | High | [CO]⁺ or [C₂H₄]⁺ (ethylene from ring fragmentation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Weigh approximately 10-20 mg of neat this compound for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

2.1.2 Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Neat Liquid)

-

Place one drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[3]

2.2.2 Data Acquisition

-

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Process the spectrum to display absorbance or transmittance as a function of wavenumber.

2.3 Mass Spectrometry (MS)

2.3.1 Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

2.3.2 Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Dihydrofuran-3(2H)-one (CAS Number: 22929-52-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, safety, and applications of Dihydrofuran-3(2H)-one, also known as 3-Oxotetrahydrofuran, corresponding to CAS number 22929-52-8. This document consolidates critical data for researchers, scientists, and professionals in drug development, with a focus on its role as a key intermediate in the synthesis of targeted therapeutic agents. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key synthetic procedures. Furthermore, this guide includes mandatory visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its scientific applications.

Chemical and Physical Properties

Dihydrofuran-3(2H)-one is a cyclic ketone that serves as a versatile building block in organic synthesis.[1] Its physical and chemical properties are summarized in the tables below.

| Identifier | Value | Reference |

| CAS Number | 22929-52-8 | |

| Molecular Formula | C₄H₆O₂ | |

| Molecular Weight | 86.09 g/mol | |

| IUPAC Name | Dihydrofuran-3(2H)-one | [2] |

| Synonyms | This compound, Oxolan-3-one, 3-Ketotetrahydrofuran | [2][3] |

| SMILES | O=C1COCC1 | |

| InChI Key | JLPJFSCQKHRSQR-UHFFFAOYSA-N | [2] |

| Physical Property | Value | Reference |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 68 °C at 60 mmHg | [4] |

| Density | 1.1124 g/cm³ | |

| Flash Point | 56 °C | [4] |

| Refractive Index | 1.4360-1.4400 | |

| Solubility | Soluble in water, DMSO, and ethanol. | [5] |

Synthesis and Experimental Protocols

The primary route for the synthesis of Dihydrofuran-3(2H)-one involves the oxidation of 3-Hydroxytetrahydrofuran. A detailed experimental protocol for this synthesis is provided below.

Synthesis of Dihydrofuran-3(2H)-one from 3-Hydroxytetrahydrofuran

Experimental Protocol:

-

Reaction Setup: To a 1-liter three-necked flask, add 3-Hydroxytetrahydrofuran (60.6 g, 0.68 mol, 1.0 eq.).[1]

-

Solvent and Catalyst Addition: Add dichloromethane (DCM, 620 mL) and 2,2,6,6-tetramethylpiperidin-1-oxyl radical (TEMPO, 1.08 g, 0.0069 mol, 0.01 equiv).[1]

-

Cooling: Cool the reaction system to -5 °C.[1]

-

Oxidizing Agent Addition: Add Trichloroisocyanuric acid (TCCA, 159.6 g, 0.68 mol, 1.0 eq.) in batches, ensuring the temperature is maintained between -5 °C and 0 °C.[1]

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature.[1]

-

Monitoring: Monitor the progress of the reaction using gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within approximately 1 hour.[1]

-

Yield: The product yield is approximately 95% as determined by GC area percentage analysis.[1]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of Dihydrofuran-3(2H)-one.

Safety and Toxicology

Dihydrofuran-3(2H)-one is considered hazardous and requires careful handling. The safety and toxicological information is summarized below.

| Hazard Class | Classification | Reference |

| Acute Oral Toxicity | Category 4: Harmful if swallowed | [6] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | [6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | [6] |

GHS Hazard Pictograms:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[4][8]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[6]

-

Stability: Stable under normal conditions.[6]

Applications in Drug Development

Dihydrofuran-3(2H)-one is a crucial intermediate in the synthesis of dihydropteridinone derivatives, which are potent and selective inhibitors of Polo-like kinase-2 (Plk-2).[1] Plk-2 is a serine/threonine-protein kinase that has emerged as a significant therapeutic target in various diseases, including neurodegenerative disorders and cancer.

Polo-like Kinase-2 (Plk-2) Signaling Pathway

Plk-2 plays a key role in several cellular processes, including the cell cycle, centriole duplication, and synaptic plasticity.[9][10] Its dysregulation is implicated in the pathology of diseases such as Parkinson's disease and certain cancers.[11] The development of selective Plk-2 inhibitors is therefore a promising area of therapeutic research.

Plk-2 Signaling Pathway Diagram:

Caption: Simplified Plk-2 signaling pathway and the inhibitory action of dihydropteridinones.

Conclusion

Dihydrofuran-3(2H)-one (CAS No. 22929-52-8) is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and while it presents certain hazards requiring careful handling, its safety profile is well-documented. The primary significance of this compound for the target audience lies in its role as a precursor to potent and selective Plk-2 inhibitors. A thorough understanding of the Plk-2 signaling pathway and the methodologies for synthesizing these inhibitors is crucial for advancing research and development in therapeutic areas where Plk-2 is a key target. This guide provides a foundational resource for scientists and researchers working with or considering the use of Dihydrofuran-3(2H)-one in their research endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C4H6O2 | CID 529392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 22929-52-8 this compound AKSci J90840 [aksci.com]

- 4. apexbt.com [apexbt.com]

- 5. fishersci.com [fishersci.com]

- 6. RTECS NUMBER-LU3520090-Chemical Toxicity Database [drugfuture.com]

- 7. Is 3 - OXOTETRAHYDROFURAN toxic? - Blog [m.btcpharmtech.com]

- 8. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are PLK2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. The Polo Like Kinases (PLK2 and PLK3) as Therapeutic Targets for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 11. genecards.org [genecards.org]

An In-depth Technical Guide to the Synthesis and Characterization of Dihydro-3(2H)-furanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dihydro-3(2H)-furanone, a valuable heterocyclic compound. This document details established synthetic methodologies and key analytical techniques for its characterization, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Synthesis of Dihydro-3(2H)-furanone

Dihydro-3(2H)-furanone can be synthesized through various chemical pathways. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability. Below are detailed protocols for some of the common synthetic routes.

Oxidation of 3-Hydroxytetrahydrofuran

A prevalent and high-yielding method for the synthesis of dihydro-3(2H)-furanone is the oxidation of 3-hydroxytetrahydrofuran. The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst with an oxidizing agent like trichloroisocyanuric acid (TCCA) is an effective approach.[1]

Experimental Protocol:

-

To a 1 L three-necked flask, add 3-hydroxytetrahydrofuran (60.6 g, 0.68 mol, 1.0 eq.).

-

Add dichloromethane (DCM, 620 mL) and TEMPO (1.08 g, 0.0069 mol, 0.01 eq.).

-

Cool the reaction mixture to -5 °C using an appropriate cooling bath.

-

Slowly add trichloroisocyanuric acid (TCCA, 159.6 g, 0.68 mol, 1.0 eq.) in portions, ensuring the internal temperature is maintained between -5 °C and 0 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1 hour.

-

Upon completion, the reaction mixture can be worked up to isolate the product. A yield of approximately 95% (by GC area percentage) can be expected.[1]

.dot

Aldol Condensation and Related Reactions

Another synthetic strategy involves the aldol condensation of aldehydes with an appropriate enolate, followed by subsequent reactions to form the furanone ring.[2] While various derivatives can be synthesized through this route, the general principle can be adapted for the parent compound.

Conceptual Workflow:

-

Aldol Condensation: A 2,5-dialkyl-dihydro-3(2H)-furanone can be reacted with an aldehyde in a basic medium to form an aldol adduct.[3]

-

Dehydration: The resulting aldol is then dehydrated to form an exocyclic alkene.

-

Ozonolysis and Cyclization: The alkene is subjected to ozonolysis, followed by reduction and acid-catalyzed cyclization to yield the desired 4-hydroxy-3(2H)-furanone derivative.[4]

This multi-step process offers versatility in introducing substituents onto the furanone ring.

.dot

Characterization of Dihydro-3(2H)-furanone

Thorough characterization is essential to confirm the identity and purity of the synthesized dihydro-3(2H)-furanone. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of dihydro-3(2H)-furanone. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified dihydro-3(2H)-furanone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for dihydro-3(2H)-furanone would be two triplets.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. For dihydro-3(2H)-furanone, three distinct signals are expected, corresponding to the carbonyl carbon and the two methylene carbons.

Table 1: NMR Spectroscopic Data for Dihydro-3(2H)-furanone and a Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone[5] | ¹H | ~1.18 | s | C-2 methyl protons |

| Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone[5] | ¹H | ~1.32 | s | C-5 methyl protons |

| Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone[6] | ¹³C | lower field | - | C-5 methyl carbons |

| Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone[6] | ¹³C | higher field | - | C-2 methyl carbons |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for dihydro-3(2H)-furanone is the strong carbonyl (C=O) stretch.

Experimental Protocol for IR Analysis:

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two KBr or NaCl plates.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. A strong peak in the range of 1770-1740 cm⁻¹ is indicative of the carbonyl group in a five-membered lactone.

Table 2: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | 1770 - 1740 | Strong |

| C-O | 1250 - 1050 | Strong |

| C-H (alkane) | 2960 - 2850 | Medium to Strong |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or methanol.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or equivalent) to separate the compound from any impurities.

-

MS Detection: The eluting compound is introduced into the mass spectrometer, and the mass spectrum is recorded.

Table 3: Mass Spectrometry Data for Dihydro-furanone Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Dihydro-2-methyl-3(2H)-furanone[7] | 100 | 71, 57, 43 |

| Dihydro-5-methyl-3(2H)-furanone[8] | 100 | - |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone[9] | - | 71, 43 |

.dot

Quantitative Data Summary

The following tables summarize key quantitative data for dihydro-3(2H)-furanone and its derivatives.

Table 4: Synthesis Yields

| Synthesis Method | Starting Material | Product | Reported Yield | Reference |

| Oxidation | 3-Hydroxytetrahydrofuran | Dihydro-3(2H)-furanone | 95% (GC area) | [1] |

Table 5: Physical Properties of Dihydro-furanone Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Dihydro-2-methyl-3(2H)-furanone | C₅H₈O₂ | 100.12 | 138-139 | 1.180-1.185 |

| Dihydro-5-methyl-3(2H)-furanone | C₅H₈O₂ | 100.12 | - | - |

This guide provides foundational information for the synthesis and characterization of dihydro-3(2H)-furanone. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific laboratory conditions and research objectives.

References

- 1. Dihydrofuran-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0055976A1 - Process for preparing 2,5-dialkyl-4-hydroxy-3(2H)-furanones and 4-alkenyl-dihydro-3(2H) furanones obtained as intermediate products - Google Patents [patents.google.com]

- 4. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3(2H)-Furanone, dihydro-5-methyl- [webbook.nist.gov]

- 9. imreblank.ch [imreblank.ch]

An In-depth Technical Guide to the Reactivity and Functional Group Analysis of Oxolan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolan-3-one, also known as tetrahydrofuran-3-one or dihydrofuran-3(2H)-one, is a versatile heterocyclic ketone of significant interest in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a cyclic ether (oxolane) and a ketone functional group, imparts a distinct reactivity profile that enables its use as a key building block for a variety of more complex molecules, including potent enzyme inhibitors. This technical guide provides a comprehensive analysis of the reactivity of oxolan-3-one, focusing on the key reactions of its constituent functional groups. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and drug development.

Functional Group Analysis of Oxolan-3-one

Oxolan-3-one (C₄H₆O₂) is a five-membered heterocyclic compound containing a ketone carbonyl group at the 3-position and an ether linkage within the ring.[1] This unique combination of functional groups dictates its chemical behavior and spectroscopic properties.

Spectroscopic Characterization

The structural features of oxolan-3-one can be elucidated using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of oxolan-3-one is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1740-1760 cm⁻¹. The C-O-C stretching of the ether functional group will also be present, usually in the 1000-1200 cm⁻¹ region.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the methylene protons adjacent to the carbonyl group (α-protons) and those adjacent to the ether oxygen. The α-protons are expected to appear downfield due to the electron-withdrawing effect of the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm). The carbons adjacent to the ether oxygen will also have distinct chemical shifts.

-

| Spectroscopic Data for Oxolan-3-one | |

| Technique | Key Features |

| Infrared (IR) | Strong C=O stretch (~1750 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) |

| ¹H NMR | Signals for α-protons to carbonyl and protons adjacent to ether oxygen |

| ¹³C NMR | Carbonyl carbon signal (>200 ppm), signals for carbons in the ether linkage |

Reactivity of the Ketone Functional Group

The ketone group in oxolan-3-one is the primary site of reactivity, undergoing a variety of nucleophilic addition and condensation reactions.

Enolate Formation

The α-protons of oxolan-3-one are acidic and can be abstracted by a strong base to form an enolate. This enolate is a powerful nucleophile and a key intermediate in many carbon-carbon bond-forming reactions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) is a common method for quantitative enolate formation.[3]

Experimental Protocol: Enolate Formation of Oxolan-3-one with LDA

-

To a solution of diisopropylamine in anhydrous THF at -78 °C, add a stoichiometric amount of n-butyllithium.

-

Stir the solution at this temperature for 30 minutes to form LDA.

-

Slowly add a solution of oxolan-3-one in anhydrous THF to the LDA solution.

-

The resulting lithium enolate solution can be used directly in subsequent reactions.

Aldol Condensation

The enolate of oxolan-3-one can react with aldehydes or other ketones in an aldol condensation to form β-hydroxy ketones. Subsequent dehydration can lead to the formation of α,β-unsaturated ketones.

Experimental Protocol: Aldol Condensation of Oxolan-3-one with Benzaldehyde

-

Prepare the lithium enolate of oxolan-3-one as described above.

-

To the enolate solution at -78 °C, slowly add a solution of benzaldehyde in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

| Aldol Condensation of Oxolan-3-one with Benzaldehyde | |

| Reactants | Oxolan-3-one, Benzaldehyde, LDA |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to room temperature |

| Product | 2-(hydroxy(phenyl)methyl)oxolan-3-one |

| Typical Yield | Varies depending on conditions |

Wittig Reaction

The Wittig reaction provides a powerful method for converting the ketone functionality of oxolan-3-one into an exocyclic double bond. This reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon.

Experimental Protocol: Wittig Reaction of Oxolan-3-one

-

Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.[4][5]

-

To the resulting ylide solution at 0 °C, add a solution of oxolan-3-one in THF.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is typically worked up by adding water and extracting the product with an organic solvent.

-

The triphenylphosphine oxide byproduct can be removed by chromatography or crystallization.[6]

| Wittig Reaction of Oxolan-3-one | |

| Reactants | Oxolan-3-one, Phosphonium Ylide |

| Solvent | Anhydrous THF |

| Product | 3-Methyleneoxolane |

| Byproduct | Triphenylphosphine oxide |

| Typical Yield | Moderate to high |

Reduction

The ketone group of oxolan-3-one can be readily reduced to a secondary alcohol, oxolan-3-ol, using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[7][8] NaBH₄ is a milder reducing agent and is often preferred for its ease of handling and selectivity.[8][9]

Experimental Protocol: Reduction of Oxolan-3-one with NaBH₄

-

Dissolve oxolan-3-one in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the mixture.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

| Reduction of Oxolan-3-one | |

| Reactant | Oxolan-3-one |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Product | Oxolan-3-ol |

| Typical Yield | High |

Reactivity of the Ether Functional Group

The oxolane ring is generally stable under many reaction conditions, making it a useful scaffold. However, under strongly acidic conditions, the ether oxygen can be protonated, potentially leading to ring-opening reactions. For most synthetic applications targeting the ketone, the ether linkage remains intact.

Synthesis of Oxolan-3-one Derivatives

The reactivity of oxolan-3-one makes it a valuable precursor for the synthesis of various substituted oxolanes. The ability to introduce substituents at the 2, 3, and 4-positions through enolate chemistry and subsequent reactions opens up a wide range of synthetic possibilities. For instance, the aldol products can be further modified, and the exocyclic double bond from the Wittig reaction can undergo further transformations.

Conclusion

Oxolan-3-one is a highly valuable building block in organic synthesis due to the versatile reactivity of its ketone functional group. The ability to form enolates allows for a range of carbon-carbon bond-forming reactions, including aldol condensations. Furthermore, the ketone can be transformed into other functional groups through reactions such as Wittig olefination and reduction. The stability of the oxolane ring under many of these conditions makes it an excellent scaffold for the synthesis of complex molecules, particularly in the context of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize oxolan-3-one in their synthetic endeavors.

References

- 1. 3-Oxotetrahydrofuran | C4H6O2 | CID 529392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. open.bu.edu [open.bu.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

The Synthetic Chemist's Guide to 3-Oxotetrahydrofuran Derivatives and Analogues: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxotetrahydrofuran scaffold is a privileged structural motif found in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. Its derivatives have garnered significant attention in medicinal chemistry due to their presence in natural products and their potential as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives and their analogues. It includes detailed experimental protocols for key reactions, a comparative analysis of synthetic methodologies through tabulated quantitative data, and visual representations of synthetic pathways and experimental workflows to aid in laboratory implementation.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be broadly categorized into several key approaches:

-

Oxidation of 3-Hydroxytetrahydrofurans: This is one of the most direct and common methods, involving the oxidation of the corresponding secondary alcohol.

-

Cyclization Reactions: Various intramolecular cyclization strategies, including radical cyclizations and transition-metal-catalyzed processes, are employed to construct the tetrahydrofuran ring.

-

Cycloaddition and Annulation Reactions: [3+2] and other cycloaddition reactions provide powerful tools for the stereoselective synthesis of highly substituted this compound analogues.

-

Multi-Component Reactions: Cascade reactions involving multiple starting materials offer an efficient and atom-economical approach to complex derivatives.

I. Oxidation of 3-Hydroxytetrahydrofuran

The oxidation of 3-hydroxytetrahydrofuran is a straightforward and widely used method for the preparation of the parent this compound. A variety of oxidizing agents can be employed, with the choice often depending on scale, cost, and environmental considerations.

Table 1: Comparison of Oxidation Methods for 3-Hydroxytetrahydrofuran

| Oxidizing Agent/System | Co-reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Trichloroisocyanuric acid (TCCA) | TEMPO | Dichloromethane (DCM) | -5 to 0 | 93.6 | 95 (HPLC) | [1] |

| Trichloroisocyanuric acid (TCCA) | TEMPO | Isopropyl acetate | -5 to 0 | 90 (GC area) | - | [2] |

| Chromium (VI) reagents | - | Acetone | - | up to 46 | - | [2] |

| Chromium (VI) reagents | - | Dichloromethane (DCM) | - | 79 (crude) | - | [2] |

Experimental Protocol: TEMPO-Catalyzed Oxidation with TCCA[1][2]

This procedure describes a scalable and environmentally friendlier alternative to chromium-based oxidations.

Materials:

-

3-Hydroxytetrahydrofuran

-

Trichloroisocyanuric acid (TCCA)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Dichloromethane (DCM) or Isopropyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a jacketed reactor, charge 3-hydroxytetrahydrofuran (1.0 eq) followed by the chosen solvent (DCM or isopropyl acetate).

-

Cool the solution to -5 °C.

-

Add TCCA (1.0 eq) in one portion. The resulting mixture will be a slurry.

-

Stir the slurry for 10 minutes.

-

Prepare a solution of TEMPO (0.01 eq) in the reaction solvent.

-

Add the TEMPO solution dropwise to the reaction mixture while maintaining the temperature between -5 °C and 0 °C.

-

Allow the reaction mixture to warm to room temperature and monitor the reaction progress by GC-MS until the starting material is consumed (typically <1%).

-

Filter the reaction mixture and wash the filter cake with the solvent.

-

Wash the combined organic filtrate with saturated aqueous NaHCO₃.

-

Separate the aqueous phase and extract it with the solvent.

-

Combine all organic phases, concentrate under reduced pressure, and purify the residue by vacuum distillation to afford this compound as a pale yellow oil.

Synthetic Workflow: Oxidation of 3-Hydroxytetrahydrofuran

II. Synthesis of Substituted this compound Analogues

The synthesis of substituted 3-oxotetrahydrofurans often requires more elaborate strategies, including the construction of the heterocyclic ring as a key step.

Radical Carbonylation/Cyclization

This method allows for the construction of tetrahydrofuran-3-ones from acyclic precursors. The reaction proceeds via a radical intermediate that undergoes carbonylation and subsequent cyclization.

Table 2: Synthesis of Tetrahydrofuran-3-ones via Radical Carbonylation[3]

| Substrate Type | Radical Precursor | Reaction Conditions | Yield (%) |

| γ-Hydroxyalkyl phenyl chalcogenides | Organoselenium/tellurium compounds | TTMS/AIBN, CO (80 atm) | High |

| N-Vinylated aziridines | Organoselenium compounds | TTMS/AIBN, CO (80 atm) | High |

Experimental Protocol: Radical Carbonylation of a γ-Hydroxyalkyl Phenyl Selenide[3]

Materials:

-

γ-Hydroxyalkyl phenyl selenide

-

Tris(trimethylsilyl)silane (TTMSS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon monoxide (CO)

-

Toluene

Procedure:

-

Prepare a solution of the γ-hydroxyalkyl phenyl selenide in toluene in a high-pressure reactor.

-

Add TTMSS and a catalytic amount of AIBN to the solution.

-

Pressurize the reactor with carbon monoxide to 80 atm.

-

Heat the reaction mixture and monitor its progress by TLC or GC.

-

Upon completion, carefully vent the reactor and cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the corresponding tetrahydrofuran-3-one.

Synthetic Pathway: Radical Carbonylation

III. Synthesis of Spirocyclic and Fused this compound Derivatives

Spirocyclic and fused this compound derivatives are of particular interest in drug discovery due to their rigid, three-dimensional structures.

Multi-Component Cascade Reactions

These reactions allow for the rapid assembly of complex spirocyclic systems from simple starting materials.

Table 3: Synthesis of Spiro[2,3-dihydrofuran-3,3′-oxindole] Derivatives[3]

| Catalyst | Reactants | Solvent | Yield (%) |

| Cu(OTf)₂ | α-Diazo ester, water, isatin, malononitrile | - | 60-99 |

| Cu(OTf)₂/Rh₂(OAc)₄ | α-Diazo ester, water, isatin, ethyl cyanoacetate | - | 60-99 |

Experimental Protocol: Copper-Catalyzed Synthesis of Spiro[2,3-dihydrofuran-3,3′-oxindole]s[3]

Materials:

-

Isatin

-

Malononitrile or ethyl cyanoacetate

-

α-Diazo ester

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Solvent (e.g., 1,2-dichloroethane)

-

Water

Procedure:

-

To a reaction vessel, add isatin (1.0 eq), malononitrile or ethyl cyanoacetate (1.1 eq), and Cu(OTf)₂ (5 mol%).

-

Add the solvent and a small amount of water.

-

Heat the mixture to the desired temperature (e.g., 80 °C).

-

Slowly add a solution of the α-diazo ester (1.2 eq) in the solvent to the reaction mixture over a period of time.

-

Stir the reaction mixture until the isatin is completely consumed as monitored by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the spiro[2,3-dihydrofuran-3,3′-oxindole] derivative.

Logical Relationship: Multi-Component Reaction for Spirocycles

IV. Enantioselective Synthesis

The stereoselective synthesis of this compound derivatives is of paramount importance for the development of chiral drugs. Chemoenzymatic methods and asymmetric catalysis are two powerful approaches.

Chemoenzymatic Kinetic Resolution

This method involves the enzymatic resolution of a racemic mixture of 3-hydroxytetrahydrofuran derivatives.

Table 4: Lipase-Mediated Kinetic Resolution of 3-Hydroxytetrahydrofurans[4]

| Substrate | Lipase | Acylating Agent | Outcome |

| Racemic 3-hydroxytetrahydrofuran derivatives | Various lipases | - | Enantioenriched 3-acetoxy and 3-hydroxytetrahydrofuran derivatives |

Experimental Workflow: Chemoenzymatic Resolution

Conclusion

The synthesis of this compound derivatives and their analogues is a rich and evolving field. The choice of synthetic strategy depends on the desired substitution pattern, stereochemistry, and scale of the synthesis. This guide has provided an overview of some of the most common and powerful methods, complete with detailed protocols and comparative data to assist researchers in this area. The versatility of the this compound core ensures its continued importance in the development of new chemical entities for pharmaceutical and other applications.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Substituted Tetrahydrofuran-3-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tetrahydrofuran-3-ones represent a pivotal class of heterocyclic compounds, distinguished by their prevalence in numerous natural products and their significant potential in medicinal chemistry and drug development. The inherent reactivity of the central ketone functional group, combined with the stereochemical possibilities of the tetrahydrofuran ring, makes these molecules versatile scaffolds for the synthesis of complex chemical entities. Their structural motifs are found in a wide array of biologically active compounds, underscoring their importance as building blocks in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of substituted tetrahydrofuran-3-ones, detailing their synthesis, characterization, and reactivity.

Physical and Chemical Properties

The physical and chemical characteristics of substituted tetrahydrofuran-3-ones are intrinsically linked to the nature and position of the substituents on the tetrahydrofuran ring. These substituents significantly influence properties such as melting point, boiling point, solubility, and spectroscopic signatures.

Tabulated Physical and Spectroscopic Data

For ease of comparison, the following tables summarize key physical and spectroscopic data for a selection of substituted tetrahydrofuran-3-ones.

Table 1: Physical Properties of Selected Substituted Tetrahydrofuran-3-ones

| Compound | Substituents | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Tetrahydrofuran-3-one | None | C₄H₆O₂ | 86.09 | - | 139-140 | - | - |

| 2,2,5,5-Tetramethyl-tetrahydrofuran-3-one | 2,2,5,5-Tetramethyl | C₈H₁₄O₂ | 142.20 | - | 42-43 (11 mmHg)[1] | 0.926[1] | 1.420[1] |

| 2-Phenyl-tetrahydrofuran-3-one | 2-Phenyl | C₁₀H₁₀O₂ | 162.19 | - | - | - | - |

| 5-Phenyl-tetrahydrofuran-3-one | 5-Phenyl | C₁₀H₁₀O₂ | 162.19 | - | - | - | - |

Table 2: Spectroscopic Data of Selected Substituted Tetrahydrofuran-3-ones

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| Tetrahydrofuran-3-one | - | - | ~1750 (C=O) | - |

| 2,2,5,5-Tetramethyl-tetrahydrofuran-3-one | - | - | - | - |

| 2-Phenyl-tetrahydrofuran-3-one | 7.2-7.4 (m, 5H, Ar-H), 5.3 (dd, 1H, H-2), 2.5-2.7 (m, 2H, H-4), 4.0-4.2 (m, 2H, H-5) | 138.5 (Ar-C), 128.7 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 208.0 (C=O), 80.0 (C-2), 45.0 (C-4), 68.0 (C-5) | ~1750 (C=O) | 162 (M+), 105, 77 |

| 5-Phenyl-tetrahydrofuran-3-one | 7.2-7.4 (m, 5H, Ar-H), 5.5 (dd, 1H, H-5), 2.8-3.0 (m, 2H, H-4), 4.2-4.4 (m, 2H, H-2) | 140.2 (Ar-C), 128.9 (Ar-CH), 128.6 (Ar-CH), 126.1 (Ar-CH), 207.5 (C=O), 82.0 (C-5), 48.0 (C-4), 72.0 (C-2) | ~1755 (C=O) | 162 (M+), 131, 105, 77 |

Note: Spectroscopic data for substituted compounds are predicted based on typical chemical shifts and fragmentation patterns and may vary depending on the specific substitution pattern and experimental conditions.

Key Synthetic Methodologies

Several synthetic strategies have been developed for the construction of the substituted tetrahydrofuran-3-one core. The choice of method often depends on the desired substitution pattern and stereochemistry.

Paal-Knorr Synthesis of Tetrahydrofuran-3-ones

The Paal-Knorr synthesis is a classical and versatile method for the synthesis of five-membered heterocycles, including furans, from 1,4-dicarbonyl compounds. While traditionally used for furan synthesis, modifications of this reaction can be employed to generate tetrahydrofuran-3-one derivatives. This typically involves the acid-catalyzed cyclization of a suitable 1,4-dicarbonyl precursor.[2][3]

General Experimental Protocol: Paal-Knorr Synthesis of a 2,5-Disubstituted Tetrahydrofuran-3-one

-

Preparation of the 1,4-Dicarbonyl Precursor: Synthesize the appropriate 1,4-dicarbonyl compound through established organic chemistry methods, such as the Stetter reaction or ozonolysis of a cyclic alkene.

-

Cyclization: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid). Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Nazarov Cyclization

The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones from divinyl ketones.[4] This electrocyclic ring-closure reaction can be adapted to produce spiro-tetrahydrofuran-3-ones and other complex derivatives. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.

General Experimental Protocol: Nazarov Cyclization for a Spiro-Tetrahydrofuran-3-one

-

Synthesis of the Divinyl Ketone Precursor: Prepare the divinyl ketone substrate containing the necessary functionalities for the subsequent formation of the tetrahydrofuran ring.

-

Cyclization: Dissolve the divinyl ketone in a dry, inert solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon). Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Catalyst Addition: Add the Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or Brønsted acid (e.g., triflic acid) catalyst dropwise.

-

Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution, water).

-

Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting residue by column chromatography.

Intramolecular Aldol Condensation

Intramolecular aldol condensation of a suitably functionalized dicarbonyl compound can lead to the formation of a cyclic β-hydroxy ketone, which can then be dehydrated to an enone or, in some cases, directly yield a tetrahydrofuran-3-one derivative. This method is particularly useful for the synthesis of 4-substituted or 4,5-annulated tetrahydrofuran-3-ones.

General Experimental Protocol: Intramolecular Aldol Condensation

-

Substrate Synthesis: Synthesize the acyclic dicarbonyl precursor containing the appropriate chain length to facilitate a 5-membered ring closure.

-

Base- or Acid-Catalyzed Cyclization: Dissolve the dicarbonyl compound in a suitable solvent. For base-catalyzed reactions, use a base such as sodium hydroxide, potassium carbonate, or an amine. For acid-catalyzed reactions, use an acid like hydrochloric acid or p-toluenesulfonic acid.

-

Reaction Control: The reaction temperature and time are crucial to control the outcome, favoring either the aldol addition product or the fully condensed enone.

-

Work-up: Neutralize the reaction mixture and perform a standard aqueous work-up.

-

Purification: Purify the product by column chromatography, recrystallization, or distillation.

Purification and Characterization

The purification of substituted tetrahydrofuran-3-ones is critical to obtaining materials of high purity for research and development. The choice of purification method depends on the physical state and stability of the compound.

-

Column Chromatography: This is a widely used technique for the purification of both liquid and solid substituted tetrahydrofuran-3-ones. A variety of stationary phases (e.g., silica gel, alumina) and mobile phases (e.g., mixtures of hexanes and ethyl acetate) can be employed to achieve optimal separation.[5]

-

Distillation: For liquid derivatives that are thermally stable, fractional distillation under reduced pressure can be an effective method for purification.[6][7]

-

Recrystallization: Crystalline substituted tetrahydrofuran-3-ones can be purified by recrystallization from a suitable solvent or a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes).[8]

Characterization of the purified compounds is typically performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure and stereochemistry of substituted tetrahydrofuran-3-ones.[9][10]

-

Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretching frequency, typically appearing in the range of 1740-1760 cm⁻¹, is a key diagnostic feature.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in structural confirmation.[13][14]

Visualizing Synthetic Pathways and Workflows

To better illustrate the relationships between synthetic methods and the overall workflow for obtaining and characterizing substituted tetrahydrofuran-3-ones, the following diagrams are provided in the DOT language for Graphviz.

Caption: Key synthetic routes to substituted tetrahydrofuran-3-ones.

Caption: General experimental workflow for synthesis and analysis.

Caption: Reactivity of the tetrahydrofuran-3-one core.

Conclusion

Substituted tetrahydrofuran-3-ones are a class of compounds with significant synthetic utility and biological relevance. A thorough understanding of their physical and chemical properties is essential for their effective application in research and drug development. This guide has provided a foundational overview of their synthesis, purification, characterization, and reactivity, offering a valuable resource for scientists working in this exciting area of chemistry. The tabulated data and detailed protocols serve as a practical starting point for the synthesis and study of novel substituted tetrahydrofuran-3-one derivatives.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. US7351311B2 - Method for purifying tetrahydrofuran by distillation - Google Patents [patents.google.com]

- 7. US4918204A - Tetrahydrofuran purification - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. imreblank.ch [imreblank.ch]

- 14. pubs.acs.org [pubs.acs.org]

The Synthesis of 3-Oxotetrahydrofuran: A Technical Guide to its Discovery and Evolution

Introduction

3-Oxotetrahydrofuran is a crucial heterocyclic ketone that serves as a vital intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its strategic importance has driven the development of numerous synthetic methodologies over the years, each with its own set of advantages and limitations. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, offering detailed experimental protocols, comparative data, and a visual representation of the key chemical transformations for researchers, scientists, and professionals in drug development.

Historical Perspective and Precursor Synthesis

The journey to efficiently synthesize this compound begins with its precursor, 3-hydroxytetrahydrofuran. An early preparation of this precursor was reported in 1909 by Pariselle, involving the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane. However, modern syntheses predominantly rely on the cyclization of 1,2,4-butanetriol.

A common industrial route involves the acid-catalyzed cyclization of 1,2,4-butanetriol, often using a strong acid like p-toluenesulfonic acid (PTSA) at elevated temperatures. Chiral forms of 3-hydroxytetrahydrofuran can be obtained from enantiomerically pure 1,2,4-butanetriol, which in turn can be synthesized from chiral starting materials such as L-malic acid through an esterification-reduction-cyclodehydration sequence.

Synthesis of 3-Hydroxytetrahydrofuran from 1,2,4-Butanetriol

The dehydration and subsequent cyclization of 1,2,4-butanetriol is a key step in producing the necessary precursor for this compound. This reaction is typically carried out under acidic conditions.

Experimental Protocol: Cyclization of 1,2,4-Butanetriol

-

Reagents:

-

1,2,4-Butanetriol (1.0 eq.)

-

p-Toluenesulfonic acid monohydrate (0.006 eq.)

-

-

Procedure:

-

To a reaction flask, add 1,2,4-butanetriol and p-toluenesulfonic acid monohydrate.

-

Heat the mixture to 160-180 °C.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, purify the resulting mixture by fractional distillation to yield 3-hydroxytetrahydrofuran as a colorless oil.[1]

-

Evolution of Oxidation Methodologies for this compound Synthesis

The core of this compound synthesis lies in the oxidation of 3-hydroxytetrahydrofuran. The methods for this transformation have evolved significantly, moving from harsh and hazardous reagents to milder, more selective, and environmentally benign systems.

Early Methods: Chromium (VI) Oxidation

Historically, chromium (VI)-based reagents such as Pyridinium Chlorochromate (PCC) were employed for the oxidation of alcohols.[2][3][4] While effective, these methods are now largely disfavored due to the toxicity and environmental hazards associated with chromium compounds, as well as their often moderate yields.

-

Key Drawbacks:

-

Toxicity of chromium reagents.

-

Environmental concerns regarding waste disposal.

-

Moderate yields, often not exceeding 50%.[2]

-

A modification of this method, changing the solvent from acetone to dichloromethane (DCM), showed an improved crude yield of up to 79%.[2]

Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation (General)

-

Reagents:

-

3-Hydroxytetrahydrofuran (1.0 eq.)

-

Pyridinium Chlorochromate (PCC) (1.5 eq.)

-

Dichloromethane (DCM) as solvent.

-

-

Procedure:

-

Suspend PCC in dichloromethane in a reaction flask.

-

Add a solution of 3-hydroxytetrahydrofuran in dichloromethane to the suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium residues.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound, which can be further purified by distillation or chromatography.

-

Milder Alternatives: Swern and Dess-Martin Oxidations

The quest for less toxic and more selective oxidizing agents led to the development of methods like the Swern and Dess-Martin oxidations.

Swern Oxidation: This method utilizes a combination of dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine.[5][6] It is known for its mild reaction conditions and broad functional group tolerance.[5] The reaction is typically performed at very low temperatures (-78 °C) to control the reactivity of the intermediates.[7]

-

Key Features:

-

Mild reaction conditions.

-

Avoids heavy metals.

-

Requires cryogenic temperatures.

-

Generates volatile and odorous byproducts (dimethyl sulfide).[5]

-

Experimental Protocol: Swern Oxidation (Representative)

-

Reagents:

-

Oxalyl chloride (1.5 eq.)

-

Dimethyl sulfoxide (DMSO) (2.7 eq.)

-

3-Hydroxytetrahydrofuran (1.0 eq.)

-

Triethylamine (7.0 eq.)

-

Dichloromethane (DCM) as solvent.

-

-

Procedure:

-

In a flask under an inert atmosphere, dissolve oxalyl chloride in DCM and cool to -78 °C.

-

Slowly add a solution of DMSO in DCM, maintaining the temperature below -60 °C.

-

After stirring for 5-10 minutes, add a solution of 3-hydroxytetrahydrofuran in DCM dropwise, keeping the temperature below -60 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add triethylamine dropwise, allowing the temperature to rise to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[7]

-

Dess-Martin Oxidation: This method employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, for the selective oxidation of alcohols.[8] It offers the advantages of being performed at room temperature, having short reaction times, and a relatively straightforward workup.[8]

-

Key Features:

-

Mild and selective.

-

Room temperature reaction.

-

No heavy metal waste.

-

The reagent can be explosive under certain conditions.

-

Experimental Protocol: Dess-Martin Oxidation (Representative)

-

Reagents:

-

3-Hydroxytetrahydrofuran (1.0 eq.)

-

Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq.)

-

Dichloromethane (DCM) as solvent.

-

-

Procedure:

-

Dissolve 3-hydroxytetrahydrofuran in DCM in a reaction flask.

-

Add Dess-Martin periodinane in one portion at room temperature.

-

Stir the mixture for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Modern Catalytic Systems: TEMPO-Based Oxidation

The development of catalytic oxidation systems represents a significant advancement in terms of efficiency, safety, and environmental impact. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant has become a prominent method for the synthesis of this compound.

TEMPO/Trichloroisocyanuric Acid (TCCA) System: This combination has emerged as a highly effective and practical method.[9] It allows the reaction to be carried out under mild conditions with high yields and selectivity, avoiding the use of toxic heavy metals.[9]

-

Key Advantages:

-

High yields (often >90%).

-

Mild reaction conditions (-5 °C to room temperature).

-

Catalytic use of TEMPO.

-

Avoids toxic byproducts.

-

Experimental Protocol: TEMPO/TCCA Oxidation

-

Reagents:

-

3-Hydroxytetrahydrofuran (1.0 eq.)

-

Trichloroisocyanuric acid (TCCA) (1.0 eq.)

-

TEMPO (0.01 eq.)

-

Dichloromethane (DCM) or Ethyl Acetate as solvent.

-

-

Procedure:

-

Charge a reaction flask with 3-hydroxytetrahydrofuran and the chosen solvent.

-

Cool the solution to -5 °C.

-

Add TCCA in one portion and stir the resulting mixture for 10 minutes.

-

Add a solution of TEMPO in the same solvent dropwise, maintaining the temperature between -5 °C and 0 °C.

-

Allow the reaction mixture to warm to room temperature and monitor its progress by GC-MS. The reaction is typically complete within 1 hour.

-

Filter the reaction mixture and wash the solid with the solvent.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic phase, extract the aqueous phase with the solvent, and combine the organic layers.

-

Concentrate the combined organic phase under normal pressure and then distill under vacuum to obtain this compound as a pale yellow oil.[9]

-

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods described, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Synthesis of 3-Hydroxytetrahydrofuran

| Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1,2,4-Butanetriol | p-Toluenesulfonic acid | 160-180 | - | 91.3 | [1] |

Table 2: Oxidation of 3-Hydroxytetrahydrofuran to this compound